![molecular formula C23H17FN6OS B2930402 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577694-14-5](/img/structure/B2930402.png)
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN6OS and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications
Sustainable Synthesis of Heterocycles
Mastalir et al. (2016) discuss the synthesis of quinolines and pyrimidines in an environmentally benign and sustainable way. This involves a sequence of dehydrogenation and condensation steps catalyzed by a hydride Mn(I) PNP pincer complex, potentially relevant for compounds like (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Mastalir et al., 2016).
Optical Properties of Derivatives
Goszczycki et al. (2017) explore the synthesis and characterization of pyrrolo[2,3-b]quinoxaline derivatives. These compounds, including those similar to the queried chemical, demonstrate unique optical properties such as aggregation-induced emission enhancement, which is significant for applications in molecular imaging and sensing (Goszczycki et al., 2017).
Incorporation in β-Peptides
Yoshinari et al. (2011) discuss the incorporation of fluoro-β-amino acid residues, similar to parts of the queried compound, into cyclic β-tri- and β-tetrapeptides. These compounds have potential applications in pharmaceutical research, particularly in the development of novel drugs and therapeutics (Yoshinari et al., 2011).
Quinoline Derivatives in Biochemistry
Aleksanyan and Hambardzumyan (2013) study the synthesis and transformations of aminoquinoline derivatives, highlighting their potential use in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Cytotoxic Activity
Bhatt et al. (2015) investigate the cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, implying that similar compounds may have promising applications in cancer research, particularly as potential anticancer agents (Bhatt et al., 2015).
GABAA/Benzodiazepine Receptor Studies
Tenbrink et al. (1994) discuss imidazo[1,5-a]quinoxaline amides and carbamates, similar in structure to the compound , which show high affinity to the GABAA/benzodiazepine receptor. This is relevant for neuropharmacological research and the development of drugs targeting these receptors (Tenbrink et al., 1994).
properties
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6OS/c24-15-9-7-14(8-10-15)12-27-30-21(25)19(23(31)26-13-16-4-3-11-32-16)20-22(30)29-18-6-2-1-5-17(18)28-20/h1-12H,13,25H2,(H,26,31)/b27-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSRFHFLDJYOOX-KKMKTNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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